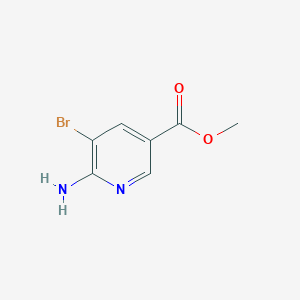

Methyl 6-amino-5-bromonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTAAMVZKGYIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377300 | |

| Record name | Methyl 6-amino-5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180340-70-9 | |

| Record name | Methyl 6-amino-5-bromonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-amino-5-bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of Methyl 6-amino-5-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 6-amino-5-bromonicotinate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to its structural similarity to nicotinic acid derivatives, this molecule is a valuable building block in the synthesis of potentially bioactive compounds. This document outlines its key physical characteristics, provides detailed experimental protocols for their determination, and presents a relevant biological pathway to contextualize its potential applications.

Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in research and development. While extensive experimental data for Methyl 6-amino-5-bromonicotinate is not widely published, the following table summarizes its fundamental physical and chemical identifiers.

| Property | Data | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[1] |

| Molecular Weight | 231.05 g/mol | PubChem[1] |

| CAS Number | 180340-70-9 | PubChem[1] |

| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for compound characterization. The following are detailed, standard experimental protocols that can be employed by researchers to determine the melting point and solubility of Methyl 6-amino-5-bromonicotinate.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. The following protocol describes the capillary method for determining the melting point range.

Materials:

-

Methyl 6-amino-5-bromonicotinate sample

-

Capillary tubes (thin-walled, sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the Methyl 6-amino-5-bromonicotinate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

-

Heating and Observation: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a more accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

Recording the Melting Range: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).

-

Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing absorption and bioavailability. The following protocol outlines the isothermal shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

Methyl 6-amino-5-bromonicotinate sample

-

A selection of relevant solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane)

-

Small vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Methyl 6-amino-5-bromonicotinate to a series of vials. The presence of undissolved solid is necessary to ensure saturation.

-

Accurately add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Methyl 6-amino-5-bromonicotinate in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Potential Biological Relevance and Signaling Pathway

As a nicotinate derivative, Methyl 6-amino-5-bromonicotinate may interact with biological pathways involving nicotinic acid (niacin) and its receptors. One such pathway is the SIRT1-dependent signaling pathway, which is involved in regulating inflammation and cellular metabolism. Nicotinic acid has been shown to modulate this pathway.

References

An In-depth Technical Guide to Methyl 6-amino-5-bromonicotinate

CAS Number: 180340-70-9

This technical guide provides a comprehensive overview of Methyl 6-amino-5-bromonicotinate, a key heterocyclic building block utilized in synthetic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and discovery, offering insights into its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

Methyl 6-amino-5-bromonicotinate is a substituted pyridine derivative. Its structural and chemical properties make it a valuable intermediate for introducing the 6-aminopyridine-3-carboxylate moiety into more complex molecules.

Physicochemical Properties

The key physicochemical properties of Methyl 6-amino-5-bromonicotinate are summarized in the table below. Most of the available data is computationally derived, as is common for many research intermediates.

| Property | Value | Source |

| CAS Number | 180340-70-9 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1] |

| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | [1] |

| Purity | Typically ≥95% | [2] |

| Computed XLogP3 | 1.7 | [3] |

| Computed TPSA | 65.2 Ų | [1][4] |

| Computed H-Bond Donor Count | 1 | [4] |

| Computed H-Bond Acceptor Count | 4 | [4] |

| Computed Rotatable Bond Count | 1 | [4] |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Peaks / Signals |

| ¹H NMR | δ ~8.0-8.5 ppm (d, 1H, Ar-H), δ ~7.5-8.0 ppm (d, 1H, Ar-H), δ ~6.0-6.5 ppm (br s, 2H, -NH₂) , δ ~3.8 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~165 ppm (C=O), δ ~158 ppm (C-NH₂), δ ~148 ppm (Ar-CH), δ ~140 ppm (Ar-CH), δ ~120 ppm (Ar-C), δ ~105 ppm (C-Br), δ ~52 ppm (-OCH₃) |

| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1720 (C=O stretch, ester), ~1620 (N-H bend), ~1580, 1450 (C=C stretch, aromatic), ~1250 (C-O stretch, ester), ~600-500 (C-Br stretch) |

| Mass Spec (EI) | Expected M⁺ peak at m/z = 230 and M+2 peak at m/z = 232 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |

Synthesis and Experimental Protocols

While a specific, published, step-by-step protocol for the synthesis of Methyl 6-amino-5-bromonicotinate is not widely documented, a chemically sound and common route involves the direct bromination of its precursor, Methyl 6-aminonicotinate.

Proposed Synthetic Pathway

The most plausible synthetic route is the electrophilic aromatic substitution (bromination) of Methyl 6-aminonicotinate. The amino group (-NH₂) is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the C5 position is ortho to the amino group and is sterically accessible, making it the prime location for bromination.

Caption: Proposed synthesis of Methyl 6-amino-5-bromonicotinate.

Representative Experimental Protocol: Bromination

This protocol is a representative methodology based on standard organic chemistry procedures for similar transformations.

1. Materials and Equipment:

-

Methyl 6-aminonicotinate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

2. Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add Methyl 6-aminonicotinate (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Add deionized water to the residue and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield Methyl 6-amino-5-bromonicotinate as a solid.

Applications in Research and Drug Development

Methyl 6-amino-5-bromonicotinate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile intermediate in the synthesis of more complex bioactive molecules.[5] Its structure contains multiple reactive sites—the amino group, the ester, and the bromine atom—which can be selectively modified.

Role as a Synthetic Intermediate

The primary application of this compound is as a building block in medicinal chemistry and agrochemical synthesis.

-

Pharmaceutical Synthesis: The related compound, Methyl 6-aminonicotinate, is a known precursor in the synthesis of glucokinase activators for potential diabetes therapy and in the development of selective histone deacetylase 3 (HDAC3) inhibitors for targeting breast cancer stem cells.[5] The bromo-derivative allows for further structural modifications, particularly through cross-coupling reactions.

-

Cross-Coupling Reactions: The bromine atom on the pyridine ring is well-suited for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

-

Agrochemicals: Analogs such as Methyl 6-bromonicotinate are used in the formulation of novel pesticides and herbicides.[6]

Logical Workflow for Application

The typical workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow using the target scaffold.

Safety and Handling

Methyl 6-amino-5-bromonicotinate should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: GHS information indicates that the compound is a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place, protected from light.[4]

References

- 1. Methyl 6-amino-5-bromonicotinate | C7H7BrN2O2 | CID 2764099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-Amino-5-bromonicotinate - Amerigo Scientific [amerigoscientific.com]

- 3. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

An In-depth Technical Guide to Methyl 6-amino-5-bromopyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 6-amino-5-bromopyridine-3-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, and details a key application in carbon-carbon bond formation through a Suzuki-Miyaura coupling reaction. The guide is intended to serve as a valuable resource for researchers utilizing this compound in the synthesis of complex molecules for drug discovery and development.

Chemical Identity and Properties

Methyl 6-amino-5-bromopyridine-3-carboxylate, with the IUPAC name methyl 6-amino-5-bromonicotinate, is a substituted pyridine derivative. Its structure features a pyridine ring with a bromo, an amino, and a methyl carboxylate group at positions 5, 6, and 3, respectively. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of Methyl 6-amino-5-bromopyridine-3-carboxylate

| Property | Value | Source |

| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | - |

| Synonyms | Methyl 6-amino-5-bromonicotinate | - |

| CAS Number | 180340-70-9 | - |

| Molecular Formula | C₇H₇BrN₂O₂ | - |

| Molecular Weight | 231.05 g/mol | - |

| Melting Point | 166-168 °C | [1] |

| Physical Form (at 20°C) | Solid | [1] |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of methyl 6-amino-5-bromopyridine-3-carboxylate is not readily found in the reviewed literature. However, its synthesis can be inferred from general methods for the preparation of related aminonicotinic acid esters. A plausible synthetic route would involve the esterification of 6-amino-5-bromonicotinic acid. The synthesis of the parent acid, 6-aminonicotinic acid, can be achieved from 6-hydroxynicotinic acid, which is first brominated and then aminated. The esterification of the resulting 6-amino-5-bromonicotinic acid with methanol, likely under acidic conditions, would yield the target compound.

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for methyl 6-amino-5-bromopyridine-3-carboxylate is not available in the public domain. Researchers are advised to perform their own spectral analysis for characterization upon synthesis or acquisition. For reference, the IR and ¹H NMR spectra of the related precursor, 5-bromonicotinic acid, are available and show characteristic peaks for the carboxylic acid and the substituted pyridine ring[2].

Applications in Organic Synthesis

The primary utility of methyl 6-amino-5-bromopyridine-3-carboxylate is as a synthetic intermediate. The presence of a bromine atom on the pyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling the synthesis of complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol for a Suzuki-Miyaura coupling reaction using methyl 6-amino-5-bromopyridine-3-carboxylate as a starting material is adapted from European Patent EP 3 887 372 B1. This reaction is a key step in the synthesis of novel compounds with potential therapeutic applications, such as RSV inhibitors.

Table 2: Reagents and Stoichiometry for the Suzuki-Miyaura Coupling Reaction

| Reagent | Molar Equivalents |

| Methyl 6-amino-5-bromonicotinate | 1.0 |

| Phenylboronic acid | 1.1 |

| Potassium phosphate tribasic | 3.4 |

| Toluene | - |

| H₂O | - |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | (catalytic amount) |

Procedure:

-

To a reaction vessel, add methyl 6-amino-5-bromonicotinate (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate tribasic (3.4 eq).

-

Add toluene and water as the solvent system.

-

Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

-

Add a catalytic amount of a suitable palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

-

Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-aminopyridine-3-carboxylate derivative.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While specific GHS hazard classifications for methyl 6-amino-5-bromopyridine-3-carboxylate are not detailed, related brominated pyridine and aminopyridine compounds are often associated with skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 6-amino-5-bromopyridine-3-carboxylate is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility is particularly highlighted in palladium-catalyzed cross-coupling reactions, providing a reliable method for the introduction of aryl and heteroaryl moieties. This guide summarizes the currently available information on this compound and provides a detailed experimental protocol for its application in Suzuki-Miyaura coupling, which should aid researchers in the fields of medicinal chemistry and drug development in their synthetic endeavors.

References

An In-depth Technical Guide to Methyl 6-amino-5-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of Methyl 6-amino-5-bromonicotinate, a key heterocyclic building block in medicinal chemistry and drug discovery.

Core Molecular Data

Methyl 6-amino-5-bromonicotinate is a substituted pyridine derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1][2] |

| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | [2] |

| CAS Number | 180340-70-9 | [2] |

| Purity | ≥98% (Commercially available) | [1] |

| Topological Polar Surface Area | 65.21 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Predicted logP | 1.2129 | [1] |

Experimental Protocols

Step 1: Synthesis of Methyl 6-aminonicotinate

This procedure is adapted from the known method for the preparation of Methyl 6-aminonicotinate.[3]

-

Objective: To convert 6-aminonicotinic acid to its corresponding methyl ester.

-

Reagents and Materials:

-

6-aminonicotinic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a suspension of 6-aminonicotinic acid (1.0 eq) in anhydrous methanol, slowly add thionyl chloride (1.2 eq) at 0 °C. Alternatively, concentrated sulfuric acid can be used as a catalyst.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 6-aminonicotinate, which can be purified by column chromatography or recrystallization.

-

Step 2: Bromination of Methyl 6-aminonicotinate

This step is a hypothetical procedure for the regioselective bromination of the synthesized Methyl 6-aminonicotinate. The amino group at the 6-position is an activating group that will direct the electrophilic substitution to the 5-position.

-

Objective: To introduce a bromine atom at the C5 position of the pyridine ring.

-

Reagents and Materials:

-

Methyl 6-aminonicotinate (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, protected from light

-

Magnetic stirrer and stir bar

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Methyl 6-aminonicotinate (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC. The flask should be protected from light to prevent radical side reactions.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Methyl 6-amino-5-bromonicotinate by flash column chromatography on silica gel to yield the final product.

-

Role in Drug Discovery: A Workflow Perspective

Methyl 6-amino-5-bromonicotinate is a valuable scaffold in drug discovery, particularly in the context of Structure-Activity Relationship (SAR) studies. Its structure allows for systematic modifications at multiple positions (the amino group, the bromo substituent, and the methyl ester) to explore and optimize the biological activity of a lead compound.

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates a typical workflow for an SAR study utilizing a scaffold like Methyl 6-amino-5-bromonicotinate.

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Logical Relationship in Prodrug Development

Amino acids are often used to create prodrugs to improve properties like solubility and bioavailability. The amino group on Methyl 6-amino-5-bromonicotinate could potentially be coupled with an amino acid, which would then be cleaved in vivo to release the active drug.

Caption: Logical workflow for amino acid prodrug development.

References

A Comprehensive Spectroscopic Guide to Methyl 6-amino-5-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Methyl 6-amino-5-bromonicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted spectroscopic data, characteristic spectral features, and standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Overview

Methyl 6-amino-5-bromonicotinate is a substituted pyridine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . Its structure incorporates several key functional groups that influence its spectroscopic behavior: an aminopyridine ring, a bromine substituent, and a methyl ester group.

Table 1: Physicochemical Properties of Methyl 6-amino-5-bromonicotinate

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate |

| CAS Number | 180340-70-9 |

Predicted and Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for Methyl 6-amino-5-bromonicotinate (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.1 | Singlet |

| H-4 | ~7.9 | Singlet |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet |

| -OCH₃ | ~3.9 | Singlet |

Table 3: Predicted ¹³C NMR Spectral Data for Methyl 6-amino-5-bromonicotinate (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C-6 | ~158 |

| C-2 | ~148 |

| C-4 | ~138 |

| C-3 | ~115 |

| C-5 | ~108 |

| -OCH₃ | ~52 |

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 6-amino-5-bromonicotinate is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Stretch | 3400 - 3200 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Methyl) | Stretch | 2950 - 2850 | Medium |

| C=O (Ester) | Stretch | 1730 - 1715 | Strong |

| C=C, C=N (Aromatic Ring) | Stretch | 1600 - 1450 | Medium-Strong |

| C-O (Ester) | Stretch | 1300 - 1100 | Strong |

| C-Br | Stretch | 700 - 500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.9764 / 232.9743 |

| [M+Na]⁺ | 252.9583 / 254.9563 |

Common fragmentation patterns for similar structures often involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like Methyl 6-amino-5-bromonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 6-amino-5-bromonicotinate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

Instrument Setup:

-

Use an ESI-MS instrument.

-

Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

-

Data Processing:

-

Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

-

Examine the isotopic pattern to confirm the presence of bromine.

-

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Purity Analysis of Methyl 6-amino-5-bromonicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Methyl 6-amino-5-bromonicotinate (CAS No: 180340-70-9), a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, detailed experimental protocols for chromatographic and spectroscopic techniques, and presents a framework for data interpretation and reporting.

Introduction to Methyl 6-amino-5-bromonicotinate

Methyl 6-amino-5-bromonicotinate is a substituted pyridine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of approximately 231.05 g/mol .[1] Its structure, featuring amino, bromo, and methyl ester functional groups, makes it a versatile building block in the synthesis of complex heterocyclic compounds, including active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as the presence of impurities can affect the yield, purity, and safety profile of the final drug substance. Commercial grades of this compound are typically available in purities of 95-97%.[2]

Potential Impurities

The impurity profile of Methyl 6-amino-5-bromonicotinate is largely dependent on its synthetic route. A plausible synthesis involves the bromination of methyl 6-aminonicotinate. Based on this, potential impurities can be categorized as:

-

Starting Materials: Unreacted methyl 6-aminonicotinate.

-

Reagent-Related Impurities: Residual brominating agents or by-products.

-

Process-Related Impurities:

-

Over-brominated species: Dibrominated or other poly-brominated analogs.

-

Isomeric impurities: Impurities arising from bromination at other positions of the pyridine ring.

-

Hydrolysis products: 6-amino-5-bromonicotinic acid, formed by the hydrolysis of the methyl ester.

-

-

Degradation Products: Impurities formed during storage or handling.

A proposed synthetic pathway and the origin of potential impurities are visualized below.

References

An In-depth Technical Guide to Methyl 6-amino-5-bromonicotinate for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 6-amino-5-bromonicotinate is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a bromine atom, and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its synonyms, chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its application in contemporary drug discovery, particularly in the development of kinase inhibitors.

Synonyms and Chemical Identifiers

Methyl 6-amino-5-bromonicotinate is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and key identifiers is provided below to facilitate cross-referencing and information retrieval.

| Identifier Type | Value |

| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate |

| CAS Number | 180340-70-9 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Depositor-Supplied Synonyms | 3-Pyridinecarboxylic acid, 6-amino-5-bromo-, methyl ester; Methyl 6-amino-5-bromo-3-pyridinecarboxylate; 6-Amino-5-bromonicotinic acid methyl ester |

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-amino-5-bromonicotinate is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 154-156 °C |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. |

| Purity (typical) | ≥98% (by HPLC) |

Experimental Protocols

Synthesis of Methyl 6-amino-5-bromonicotinate

A reliable method for the laboratory-scale synthesis of Methyl 6-amino-5-bromonicotinate proceeds from 6-aminonicotinic acid.

Materials:

-

6-aminonicotinic acid

-

Methanol (anhydrous)

-

N-Bromosuccinimide (NBS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Esterification: To a solution of 6-aminonicotinic acid (1.0 eq) in anhydrous methanol, add trifluoroacetic acid (0.1 eq) at room temperature. Heat the mixture to reflux and stir for 12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 6-aminonicotinate.

-

Bromination: Dissolve the methyl 6-aminonicotinate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 6-amino-5-bromonicotinate as a solid.

Suzuki-Miyaura Cross-Coupling Reaction

Methyl 6-amino-5-bromonicotinate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring.[1][2][3]

Materials:

-

Methyl 6-amino-5-bromonicotinate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

To a flame-dried Schlenk flask, add Methyl 6-amino-5-bromonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), under a positive flow of argon.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-5-aryl-nicotinate product.[1][2]

Spectroscopic Data

The structural integrity of Methyl 6-amino-5-bromonicotinate can be confirmed by various spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 (aromatic) | ~8.5 | Singlet |

| H-4 (aromatic) | ~8.0 | Singlet |

| -NH₂ | ~5.0-6.0 | Broad Singlet |

| -OCH₃ | ~3.9 | Singlet |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (ester) | ~165 |

| C-6 (amino-substituted) | ~158 |

| C-2 | ~148 |

| C-4 | ~138 |

| C-3 (ester-substituted) | ~120 |

| C-5 (bromo-substituted) | ~108 |

| -OCH₃ | ~52 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[4]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3200 | Amino group |

| C-H Stretch (aromatic) | 3100-3000 | Aromatic C-H |

| C=O Stretch (ester) | 1730-1715 | Ester carbonyl |

| C=C, C=N Stretch | 1600-1450 | Pyridine ring vibrations |

| C-O Stretch (ester) | 1300-1100 | Ester C-O |

| C-Br Stretch | 700-500 | Carbon-bromine bond |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.[5][6]

| m/z | Fragment |

| 230/232 | [M]⁺ (Molecular ion peak, showing isotopic pattern for bromine) |

| 201/203 | [M - CHO]⁺ |

| 199/201 | [M - OCH₃]⁺ |

| 171/173 | [M - COOCH₃]⁺ |

| 151 | [M - Br]⁺ |

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Methyl 6-amino-5-bromonicotinate is a valuable starting material for the synthesis of kinase inhibitors, a class of targeted therapeutics for cancer and other diseases.[7][8] The bromine atom allows for the introduction of various functionalities via cross-coupling reactions, which can be tailored to interact with the ATP-binding site of specific kinases. The amino group can serve as a key hydrogen bond donor or as a point for further derivatization.

Below is a conceptual workflow illustrating the use of Methyl 6-amino-5-bromonicotinate in the synthesis of a generic kinase inhibitor scaffold.

Caption: Synthetic workflow for a kinase inhibitor scaffold.

This diagram illustrates a common synthetic strategy where the core pyridine structure is first elaborated via a Suzuki coupling reaction, followed by hydrolysis of the methyl ester and subsequent amide bond formation to introduce further diversity and target-specific interactions.

Conclusion

Methyl 6-amino-5-bromonicotinate is a highly valuable and versatile building block for organic synthesis. Its utility in constructing complex molecular architectures, particularly in the realm of drug discovery, is well-established. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of its properties and a practical framework for its synthesis and application in creating novel compounds with potential therapeutic value.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for Methyl 6-amino-5-bromonicotinate

This guide provides comprehensive safety information for Methyl 6-amino-5-bromonicotinate, a chemical compound used in research and development. It is intended for researchers, scientists, and professionals in the drug development field. The following sections detail the hazards, safety precautions, and emergency procedures associated with this compound.

Chemical and Physical Properties

Methyl 6-amino-5-bromonicotinate is a substituted pyridine derivative. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate[1] |

| CAS Number | 180340-70-9[1][2][3] |

| Molecular Formula | C₇H₇BrN₂O₂[1] |

| Molecular Weight | 231.05 g/mol [1] |

| Melting Point | 108 - 111 °C (42 - 44 °C) Note: Discrepancy in reported values exists[4] |

| Boiling Point | 204 °C[4] |

| Appearance | Solid (form not specified) |

| Incompatible Materials | Strong oxidizing agents, Strong bases[5] |

Hazard Identification and Classification

Methyl 6-amino-5-bromonicotinate is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and respiratory irritation. Some suppliers also indicate that it is harmful to aquatic life.

GHS Classification

| Hazard Class | Category |

| Skin corrosion/irritation[1][2] | 2 |

| Serious eye damage/eye irritation[1][2] | 2/2A |

| Specific target organ toxicity — single exposure[1][2] | 3 |

| (Respiratory tract irritation) | |

| Hazardous to the aquatic environment, short-term (acute) | 3 |

Hazard Statements (H-phrases)

-

H402: Harmful to aquatic life[4]

Signal Word: Warning[2]

Hazard Pictograms:

Experimental Protocols: Safe Handling and Personal Protection

While specific experimental protocols for toxicity studies are not publicly available, this section outlines standard procedures for the safe handling of Methyl 6-amino-5-bromonicotinate in a laboratory setting based on information from safety data sheets.

Engineering Controls:

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[4][6]

-

Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[2][4]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.[4]

Hygiene Measures:

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Contaminated clothing should be removed and washed before reuse.[2]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][5]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[2][4]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.[4][6]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment.[3][4]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]

-

Methods for Cleaning Up: For small spills, sweep up the solid material, place it in a suitable container for disposal, and clean the affected area. Avoid generating dust. For large spills, alert emergency services.[3][4][5]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Some sources recommend storage at 2-8°C, protected from light.[6][8]

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations. The waste should be handled by a licensed professional waste disposal service.[2][4]

Visualizations

The following diagrams illustrate the safe handling workflow and the relationship between the hazards associated with Methyl 6-amino-5-bromonicotinate.

Caption: Workflow for the safe handling of Methyl 6-amino-5-bromonicotinate.

Caption: Relationship between exposure routes and primary hazards.

References

- 1. Methyl 6-amino-5-bromonicotinate | C7H7BrN2O2 | CID 2764099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

The Versatile Role of Methyl 6-amino-5-bromonicotinate in Heterocyclic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-5-bromonicotinate has emerged as a pivotal building block in the realm of heterocyclic chemistry, offering a versatile platform for the synthesis of a diverse array of fused pyridine scaffolds. Its unique trifunctional nature, possessing an amino group, a bromo substituent, and a methyl ester on a pyridine core, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, reactivity, and applications in the construction of medicinally relevant heterocyclic systems, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

Physicochemical Properties and Spectroscopic Data

Methyl 6-amino-5-bromonicotinate is a solid at room temperature with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol .[1] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of Methyl 6-amino-5-bromonicotinate [1]

| Property | Value |

| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| CAS Number | 180340-70-9 |

| Appearance | Solid |

| Melting Point | 154-156 °C[2] |

Table 2: 1H and 13C NMR Spectroscopic Data for Methyl 6-amino-5-bromonicotinate

| 1H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.48 | s | H-2 | ||

| 7.96 | s | H-4 | ||

| 4.85 | br s | -NH₂ | ||

| 3.87 | s | -OCH₃ | ||

| 13C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | ||

| 165.8 | C=O | |||

| 157.1 | C-6 | |||

| 148.7 | C-2 | |||

| 139.5 | C-4 | |||

| 122.5 | C-3 | |||

| 105.2 | C-5 | |||

| 52.3 | -OCH₃ |

Note: The NMR data is based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.[1][3]

Synthesis of Methyl 6-amino-5-bromonicotinate

A common and efficient method for the preparation of methyl 6-amino-5-bromonicotinate involves the esterification of 6-aminonicotinic acid followed by bromination, or the bromination of 6-aminonicotinic acid followed by esterification. A reliable method starts from 6-aminonicotinic acid.[2]

Experimental Protocol: Synthesis from 6-Aminonicotinic Acid

Reaction Scheme:

Caption: Synthesis of Methyl 6-amino-5-bromonicotinate.

Materials:

-

6-Aminonicotinic acid

-

Methanol

-

Aqueous Hydrogen Chloride (HCl)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Esterification: To a solution of 6-aminonicotinic acid in methanol, add a catalytic amount of aqueous hydrogen chloride.[2]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 6-aminonicotinate.

-

Bromination: Dissolve the crude methyl 6-aminonicotinate in acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford pure methyl 6-amino-5-bromonicotinate.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of methyl 6-amino-5-bromonicotinate serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Methyl 6-amino-5-bromonicotinate readily participates in this reaction with various aryl and heteroaryl boronic acids.

Caption: Suzuki-Miyaura Coupling Reaction.

Table 3: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields

| Arylboronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 6 | ~92 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a reaction vessel, add methyl 6-amino-5-bromonicotinate, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Add a mixture of toluene and water.

-

Degas the mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 90 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 6-amino-5-phenylnicotinate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a variety of N-substituted derivatives.

Caption: Buchwald-Hartwig Amination Reaction.

Table 4: Representative Buchwald-Hartwig Amination Reaction Conditions and Yields

| Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~80 |

| Piperidine | Pd(OAc)₂ (3) | BINAP | NaOtBu | 1,4-Dioxane | 100 | 16 | ~88 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

In a glovebox, combine methyl 6-amino-5-bromonicotinate, morpholine, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and Xantphos in a reaction tube.

-

Add anhydrous toluene to the tube.

-

Seal the tube and heat the reaction mixture at 110 °C for 18 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield methyl 6-amino-5-morpholinonicotinate.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C-C triple bonds, which are valuable functionalities in medicinal chemistry.

Caption: Sonogashira Coupling Reaction.

Table 5: Representative Sonogashira Coupling Reaction Conditions and Yields

| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 8 | ~90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 70 | 6 | ~85 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

To a solution of methyl 6-amino-5-bromonicotinate in a mixture of THF and triethylamine, add phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Heat the reaction mixture at 60 °C under an inert atmosphere for 8 hours.

-

After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain methyl 6-amino-5-(phenylethynyl)nicotinate.

Synthesis of Fused Heterocyclic Systems

The trifunctional nature of methyl 6-amino-5-bromonicotinate makes it an ideal precursor for the synthesis of various fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines.

Synthesis of Pyrido[2,3-d]pyrimidines

The amino and ester functionalities of methyl 6-amino-5-bromonicotinate can be utilized in cyclocondensation reactions to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine scaffold. A common approach involves reaction with formamide or its derivatives.

Caption: Synthesis of a Pyrido[2,3-d]pyrimidine derivative.

Experimental Protocol: Synthesis of 7-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one

-

Amidation: Treat a solution of methyl 6-amino-5-bromonicotinate in methanol with a saturated solution of ammonia in methanol. Stir at room temperature until the ester is fully converted to the corresponding amide, 6-amino-5-bromonicotinamide.

-

Cyclization: Heat the crude 6-amino-5-bromonicotinamide in an excess of formamide at a high temperature (e.g., 180-200 °C).

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one.

Synthesis of Thieno[2,3-b]pyridines and Furo[2,3-b]pyridines

While direct synthesis from methyl 6-amino-5-bromonicotinate is less common, derivatives obtained from it through the aforementioned cross-coupling reactions can serve as precursors for the construction of thieno[2,3-b]pyridine and furo[2,3-b]pyridine ring systems. For instance, a Sonogashira coupling product can undergo intramolecular cyclization to form a furo[2,3-b]pyridine.

Conclusion

Methyl 6-amino-5-bromonicotinate is a highly valuable and versatile building block in heterocyclic chemistry. Its readily available starting materials and the presence of three distinct functional groups provide a powerful platform for the synthesis of a wide range of complex heterocyclic compounds. The ability to participate in various palladium-catalyzed cross-coupling reactions and subsequent cyclization reactions makes it an indispensable tool for medicinal chemists and drug development professionals in the quest for novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this important synthetic intermediate.

References

An In-depth Technical Guide to Methyl 6-amino-5-bromonicotinate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-5-bromonicotinate is a halogenated pyridine derivative that holds significance as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on the pyridine core, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of Methyl 6-amino-5-bromonicotinate. Detailed experimental protocols, quantitative data, and an exploration of its potential applications in medicinal chemistry and materials science are presented to serve as a valuable resource for researchers in the field.

Introduction

Pyridine carboxylic acids and their derivatives have a rich history in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Methyl 6-amino-5-bromonicotinate (CAS No. 180340-70-9) has emerged as a key intermediate in the synthesis of complex molecules for drug discovery and other applications.[2][4] The presence of amino, bromo, and ester functional groups provides multiple reaction sites for further chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-amino-5-bromonicotinate is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | [5] |

| CAS Number | 180340-70-9 | [5] |

| Molecular Formula | C₇H₇BrN₂O₂ | [5] |

| Molecular Weight | 231.05 g/mol | [5] |

| Appearance | Off-white to pale yellow crystalline powder | [6] |

| Melting Point | 180–185°C (decomposes) | [6] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water | [6] |

Synthesis and Experimental Protocols

The synthesis of Methyl 6-amino-5-bromonicotinate can be logically approached through the bromination of its precursor, Methyl 6-aminonicotinate. The general workflow for this synthesis is outlined below.

General Synthetic Workflow

The synthesis commences with the readily available 6-aminonicotinic acid, which is first esterified to produce Methyl 6-aminonicotinate. This intermediate is then subjected to electrophilic bromination to yield the final product, Methyl 6-amino-5-bromonicotinate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Methyl 6-amino-5-bromonicotinate, based on established chemical principles for analogous transformations.

Step 1: Synthesis of Methyl 6-aminonicotinate

A detailed protocol for the synthesis of the precursor, Methyl 6-aminonicotinate, can be found in the literature. A common method involves the Fischer esterification of 6-aminonicotinic acid.[7]

Step 2: Synthesis of Methyl 6-amino-5-bromonicotinate

-

Materials:

-

Methyl 6-aminonicotinate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-aminonicotinate in anhydrous acetonitrile.

-

To this solution, add N-Bromosuccinimide (1.0 to 1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 6-amino-5-bromonicotinate.

-

-

Expected Yield and Characterization:

-

The yield for this type of bromination reaction can typically range from moderate to high, depending on the specific reaction conditions and purity of the starting material.

-

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for Methyl 6-amino-5-bromonicotinate are not extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of therapeutic applications. Derivatives of aminonicotinic acid have been investigated for their potential as antifungal, antibacterial, and anticancer agents.[3][8][9][10]

The presence of the bromine atom makes this compound an excellent substrate for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Given that many kinase inhibitors and GPCR modulators feature highly substituted heterocyclic cores, it is plausible that derivatives of Methyl 6-amino-5-bromonicotinate could be designed to target these important classes of drug targets.[11][12][13][14][15] However, at present, there is no direct evidence linking Methyl 6-amino-5-bromonicotinate to a specific signaling pathway.

Conclusion

Methyl 6-amino-5-bromonicotinate is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. While its own discovery and history are not well-documented, its utility as a building block is clear. The synthetic protocols outlined in this guide, based on established chemical principles, provide a framework for its preparation in a laboratory setting. Further research into the biological activities of derivatives synthesized from this scaffold may lead to the discovery of novel therapeutic agents and a deeper understanding of their interactions with biological signaling pathways.

References

- 1. Biological effects of 6-aminonicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. njbam.lookchem.com [njbam.lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. echemhub.com [echemhub.com]

- 5. Methyl 6-amino-5-bromonicotinate | C7H7BrN2O2 | CID 2764099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 15. Methyl 6-Bromonicotinate | 26218-78-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Emerging Therapeutic Potential of Methyl 6-amino-5-bromonicotinate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The scaffold of methyl 6-amino-5-bromonicotinate, a substituted pyridine derivative, presents a compelling starting point for the discovery of novel therapeutic agents. While direct research on the biological activities of its derivatives is still in nascent stages, the well-documented and diverse bioactivities of closely related nicotinic acid and aminopyridine analogs provide a strong rationale for their investigation. This technical guide synthesizes the potential biological activities of methyl 6-amino-5-bromonicotinate derivatives by examining the established pharmacological profiles of 5-bromonicotinic acid and 6-aminonicotinic acid derivatives. This analysis points towards promising avenues in anticancer, antimicrobial, and anti-inflammatory research.

Synthetic Strategies and Derivatization Potential

The methyl 6-amino-5-bromonicotinate core offers multiple reactive sites for chemical modification, enabling the creation of diverse chemical libraries for biological screening. The amino group, the bromine atom, and the methyl ester are all amenable to a variety of chemical transformations.

A general workflow for the derivatization of the methyl 6-amino-5-bromonicotinate scaffold can be visualized as follows:

Potential Anticancer Activity

Derivatives of nicotinic acid have shown significant promise as anticancer agents, with some acting as inhibitors of key signaling pathways involved in tumor growth and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[1]

VEGFR-2 Inhibition Pathway

The inhibition of VEGFR-2 by small molecules can disrupt the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.

Quantitative Data on Related Anticancer Compounds

While specific data for methyl 6-amino-5-bromonicotinate derivatives are not yet available, the following table summarizes the anticancer activity of some nicotinic acid derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Nicotinic Acid-based VEGFR-2 Inhibitor (Compound 5c) | HCT-15 (Colon) | 0.068 | [2] |

| Nicotinic Acid-based VEGFR-2 Inhibitor (Compound 5c) | PC-3 (Prostate) | Not specified | [2] |

| Acylhydrazone of Nicotinic Acid (Compound 17) | HeLa (Cervical) | 61.18 µg/mL | [3] |

Potential Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Nicotinic acid and its derivatives have been investigated for their antibacterial and antifungal properties. Research suggests that some derivatives may act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4]

Quantitative Data on Related Antimicrobial Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for some nicotinic acid derivatives against various microbial strains.

| Compound Class | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| Acylhydrazone of Nicotinic Acid (Compound 13) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [3] |

| Acylhydrazone of Nicotinic Acid (Compound 13) | Staphylococcus aureus ATCC 6538 | 3.91 | [3] |

| Acylhydrazone of Nicotinic Acid (Compound 13) | Staphylococcus aureus MRSA ATCC 43300 | 7.81 | [3] |

| 1,3,4-Oxadiazoline of Nicotinic Acid (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81 | [3] |

| 1,3,4-Oxadiazoline of Nicotinic Acid (Compound 25) | Staphylococcus aureus ATCC 6538 | 7.81 | [3] |

| 1,3,4-Oxadiazoline of Nicotinic Acid (Compound 25) | Staphylococcus aureus MRSA ATCC 43300 | 15.62 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following are generalized protocols based on the available literature for related compounds.

General Synthesis of Acylhydrazones of Nicotinic Acid

-

Starting Material : Nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of ethanol (96%).

-

Reaction : An appropriate aldehyde (0.011 mole) is added to the solution.

-

Reflux : The mixture is heated under reflux for 3 hours.

-